molecular formula C10H14N2O4 B12229143 5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid

5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12229143
M. Wt: 226.23 g/mol
InChI Key: UXDUFIRKSSKHQG-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification. This can be achieved by reacting the pyrazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring. This can be done by treating the ethoxycarbonylated pyrazole with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with amines can form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole-3,5-dicarboxylic acid.

    Reduction: Formation of 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of 5-(amido)-1-isopropyl-1H-pyrazole-3-carboxylic acid derivatives.

Scientific Research Applications

5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid
  • 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
  • 5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

5-ethoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-4-16-10(15)8-5-7(9(13)14)11-12(8)6(2)3/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

UXDUFIRKSSKHQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)C)C(=O)O

Origin of Product

United States

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